Chloro(tri-tert-butylphosphine)gold(I)

Gold Catalysis Alkyne Activation Mechanistic Divergence

Select this tri-tert-butylphosphinegold(I) chloride for its unique steric profile (cone angle ≈182°) and strong σ-donor character, which enable selective activation modes (σ,π- vs π-) and divergent heterocyclic synthesis not accessible with simpler analogs like Ph₃PAuCl. Its air stability and minimized decomposition ensure higher turnover numbers in atom-economical cycloisomerizations and lower-temperature cross-couplings. Ideal for labs requiring reproducible, high-selectivity gold catalysis.

Molecular Formula C12H27AuClP
Molecular Weight 434.73 g/mol
CAS No. 69550-28-3
Cat. No. B1354408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(tri-tert-butylphosphine)gold(I)
CAS69550-28-3
Molecular FormulaC12H27AuClP
Molecular Weight434.73 g/mol
Structural Identifiers
SMILESCC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au]
InChIInChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1
InChIKeyJLXSZGSXDDQSJF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(tri-tert-butylphosphine)gold(I) CAS 69550-28-3: A Sterically Demanding Gold(I) Precatalyst for Selective Bond Activations


Chloro(tri-tert-butylphosphine)gold(I) (CAS 69550-28-3) is a well-defined, air-stable gold(I) phosphine complex that serves as a versatile precatalyst in homogeneous gold catalysis . It features a linear two-coordinate gold(I) center bound to a chloride ligand and the sterically bulky, strongly electron-donating tri-tert-butylphosphine (P(t-Bu)3) ligand . This compound is widely employed in a range of carbon–carbon and carbon–heteroatom bond-forming transformations, including cycloisomerizations, cyclopropanations, and alkyne functionalizations, where its unique steric and electronic profile enables reaction pathways distinct from those accessible with less hindered or less electron-rich phosphine analogs .

Chloro(tri-tert-butylphosphine)gold(I): Why In-Class Analogs Cannot Be Casually Substituted


Gold(I) phosphine chloride complexes of the general formula L–Au–Cl are not interchangeable. The catalytic performance of these precatalysts is exquisitely sensitive to the steric bulk and electronic properties of the ancillary phosphine ligand [1]. The tri-tert-butylphosphine ligand in Chloro(tri-tert-butylphosphine)gold(I) imparts a combination of extreme steric congestion (Tolman cone angle ≈ 182°) and strong σ-donating ability that fundamentally alters both catalyst stability and reaction selectivity relative to simpler analogs such as Ph3PAuCl (cone angle ≈ 145°) [2]. These differences manifest as divergent product distributions, altered activation modes, and variable tolerance to air and moisture, making direct substitution without re-optimization of reaction conditions scientifically unsound [3].

Chloro(tri-tert-butylphosphine)gold(I): Quantitative Differentiation Evidence vs. Closest Analogs


Mechanistic Divergence in Alkyne Activation: σ,π- vs. π-Activation Modes

In the gold(I)-catalyzed heterocyclization of 1-(o-ethynylaryl)urea, the cationic complex derived from Chloro(tri-tert-butylphosphine)gold(I) ([Au(PtBu3)]+) favors an intermediate σ,π-activation mode, whereas the N-heterocyclic carbene analog [Au(IPr)]+ cleanly promotes π-activation [1]. This ligand-controlled divergence in activation pathway demonstrates that the steric bulk of the P(t-Bu)3 ligand fundamentally alters the nature of the gold-alkyne interaction, leading to different reactive intermediates and, consequently, distinct reaction outcomes [2].

Gold Catalysis Alkyne Activation Mechanistic Divergence

Accelerated Reductive Elimination via Steric Bulk

The steric bulk of the tri-tert-butylphosphine ligand significantly lowers the barrier for reductive elimination in gold(III) aryl complexes. The dichloro complex [(tBu3P)AuIII(ArF)Cl2] undergoes smooth elimination of ArFCl at 100 °C, whereas the analogous complex bearing the less bulky ligand ArtBu2P is robust even at 150 °C [1]. This 50 °C difference in thermal stability directly correlates with the increased steric pressure exerted by the tBu3P ligand, which facilitates the elimination step [2].

Organometallic Chemistry Reductive Elimination Gold(III) Complexes

Steric Parameter (Cone Angle) Differentiation

The tri-tert-butylphosphine ligand (P(t-Bu)3) possesses a Tolman cone angle of approximately 182°, significantly larger than that of the widely used triphenylphosphine (PPh3, cone angle ≈ 145°) [1]. This 37° increase in steric bulk directly impacts catalyst geometry, substrate accessibility, and the stability of reactive intermediates. The large cone angle of P(t-Bu)3 is a primary determinant of the unique reactivity and selectivity profiles observed for Chloro(tri-tert-butylphosphine)gold(I) relative to Ph3PAuCl [2].

Ligand Design Steric Effects Homogeneous Catalysis

Bench Stability and Practical Handling Advantages

Chloro(tri-tert-butylphosphine)gold(I) is reported to be an air-stable solid that can be handled without rigorous exclusion of oxygen or moisture, a property not universally shared by all gold(I) phosphine complexes . For example, certain gold(I) complexes with smaller or more electron-donating phosphines are prone to air oxidation or moisture-induced decomposition, requiring inert-atmosphere storage and handling [1]. The air stability of the P(t-Bu)3 complex reduces the technical burden and infrastructure costs associated with its use in both academic and industrial settings.

Catalyst Stability Air Sensitivity Procurement

Chloro(tri-tert-butylphosphine)gold(I): Optimal Application Scenarios Driven by Quantitative Differentiation


Stereoselective Synthesis of Vinylsilanes via Sila-Cope Rearrangement

Cationic tri-tert-butylphosphinegold(I), generated in situ from Chloro(tri-tert-butylphosphine)gold(I) and a silver salt, is a uniquely effective catalyst for the stereoselective sila-Cope rearrangement of acetylenic allylsilanes, enabling the synthesis of vinylsilanes with high stereocontrol [1]. This transformation leverages the steric bulk of the P(t-Bu)3 ligand to enforce the desired stereochemical outcome, a selectivity that is not readily achieved with less sterically demanding gold(I) phosphine catalysts.

Cycloisomerization of 1,6-Diynes and Propargylic Substrates

Chloro(tri-tert-butylphosphine)gold(I) is a privileged precatalyst for the cycloisomerization of 1,6-diynes and related propargylic substrates, often providing superior yields and regioselectivities compared to Ph3PAuCl . The enhanced steric protection of the gold center minimizes catalyst decomposition pathways, allowing for higher turnover numbers and cleaner reaction profiles in these atom-economical transformations [2].

Thermally Controlled Reductive Elimination in Gold(III)-Mediated Cross-Couplings

In gold(III)-catalyzed cross-coupling reactions where a challenging reductive elimination step is rate-limiting, the use of Chloro(tri-tert-butylphosphine)gold(I) as a precursor to the active gold(III) species can enable the reaction to proceed at significantly lower temperatures (100 °C vs. 150 °C) due to the steric acceleration provided by the tBu3P ligand [3]. This is particularly advantageous when coupling partners are thermally labile or when high-temperature conditions lead to side reactions.

Divergent Synthesis via Ligand-Controlled Activation Mode Switching

For substrates such as 1-(o-ethynylaryl)ureas, the choice between a gold(I) catalyst bearing a bulky trialkylphosphine (e.g., P(t-Bu)3) and an NHC ligand (e.g., IPr) dictates whether the reaction proceeds via a σ,π-activation or a π-activation pathway [4]. Chloro(tri-tert-butylphosphine)gold(I) thus serves as a key tool for divergent synthesis, allowing chemists to access distinct heterocyclic scaffolds from a common intermediate simply by selecting the appropriate gold precatalyst.

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